Potassium hexaiodoplatinate(IV)

Description

Structural Characterization of Potassium Hexaiodoplatinate(IV)

Crystallographic Analysis of K₂PtI₆

Tetragonal P4/mnc Space Group Symmetry

Potassium hexaiodoplatinate(IV) crystallizes in the tetragonal P4/mnc space group, representing a three-dimensional framework structure that defines the compound's fundamental symmetry properties. This space group classification indicates the presence of specific symmetry elements including four-fold rotation axes and mirror planes that govern the atomic arrangements within the crystal lattice. The tetragonal system is characterized by unit cell parameters where two axes are equal in length while the third axis differs, creating a structure that maintains square-based symmetry in two dimensions while extending differently in the third direction.

The P4/mnc space group belongs to the tetragonal crystal system and exhibits systematic absences that are consistent with the presence of screw axes and glide planes. This symmetry arrangement facilitates the formation of isolated octahedral units within the crystal structure, distinguishing it from perovskite structures with continuous corner-sharing octahedral networks. The space group symmetry directly influences the optical and electronic properties of the compound, as the symmetry elements determine the allowed electronic transitions and vibrational modes.

Computational studies using density functional theory methods have confirmed the stability of the P4/mnc structure for potassium hexaiodoplatinate(IV). The calculated lattice parameters show good agreement with experimental measurements, with theoretical values of approximately 7.9 Angstroms compared to experimental measurements of 8.03 Angstroms. This close correspondence between theoretical predictions and experimental observations validates the structural model and demonstrates the reliability of the crystallographic analysis.

Pt⁴⁺ Octahedral Coordination Geometry

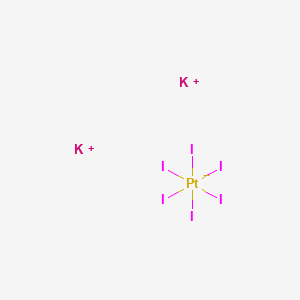

The platinum(IV) center in potassium hexaiodoplatinate(IV) adopts an octahedral coordination geometry, bonded to six iodide ligands in a regular arrangement. This octahedral coordination represents the most stable configuration for platinum(IV) complexes with halide ligands, providing maximum orbital overlap and optimal electrostatic interactions. The platinum-iodine bond lengths exhibit slight variations, with two shorter bonds measuring approximately 2.71 Angstroms and four longer bonds measuring approximately 2.72 Angstroms.

The octahedral geometry around the platinum center creates isolated [PtI₆]²⁻ units within the crystal structure, which are separated by potassium cations. These octahedral units maintain their structural integrity across different temperature regimes, demonstrating the robust nature of the platinum-iodine bonding interactions. The slight distortion from perfect octahedral symmetry arises from crystal packing effects and the influence of the surrounding potassium cations.

Electronic structure calculations reveal that the platinum d-orbitals participate significantly in the bonding with iodide ligands, creating a stable octahedral complex with well-defined energy levels. The platinum(IV) oxidation state is stabilized through strong sigma-bonding interactions with the iodide ligands, while pi-bonding contributions provide additional stabilization to the octahedral geometry. The coordination environment directly influences the optical absorption properties of the compound, with electronic transitions occurring between platinum-centered orbitals and ligand-based orbitals.

K⁺ Bonding Environments in 3D Framework

The potassium cations in potassium hexaiodoplatinate(IV) occupy specific crystallographic sites within the three-dimensional framework, creating a distorted body-centered cubic coordination environment. Each potassium ion is coordinated to eight iodide atoms, with bond lengths varying between 3.74 Angstroms for four shorter contacts and 3.89 Angstroms for four longer contacts. This coordination geometry reflects the large ionic radius of potassium and its preference for high coordination numbers.

The potassium cations serve as charge-balancing species within the structure, providing the necessary electrostatic stabilization for the anionic [PtI₆]²⁻ octahedral units. The arrangement of potassium ions creates channels and cavities within the structure that contribute to the overall stability and may influence transport properties. The three-dimensional network formed by potassium-iodine interactions provides structural integrity while allowing for thermal expansion and contraction.

Crystallographic analysis reveals two distinct types of iodide sites within the structure, each with different bonding patterns to the surrounding potassium and platinum atoms. In the first iodide site, each iodide ion is bonded to four equivalent potassium atoms and one platinum atom, forming distorted edge and corner-sharing square pyramidal arrangements. In the second iodide site, the iodide ion adopts a distorted trigonal non-coplanar geometry, bonding to two equivalent potassium atoms and one platinum atom. This complex bonding pattern creates a robust three-dimensional network that maintains structural stability across various temperature conditions.

Comparative Structural Evolution Across Temperature Regimes (80-500 K)

The structural behavior of potassium hexaiodoplatinate(IV) exhibits remarkable temperature dependence, with distinct polymorphic transformations occurring across the temperature range from 80 to 500 Kelvin. Below 410 Kelvin, the compound adopts a monoclinic structure described in space group P2₁/n, characterized by the presence of tilting of the platinum-iodide octahedra. This low-temperature phase represents a distorted variant of the higher-symmetry structure, with reduced symmetry arising from cooperative octahedral tilting mechanisms.

Upon heating above 410 Kelvin, potassium hexaiodoplatinate(IV) undergoes a significant structural transformation to the tetragonal structure in space group P4/mnc. This transition involves the loss of out-of-phase octahedral tilts while maintaining in-phase tilting patterns, resulting in a symmetry increase from monoclinic to tetragonal. The phase transition is associated with changes in the coordination environments and bond angles, reflecting the dynamic nature of the crystal structure in response to thermal energy.

Further heating to temperatures above 460 Kelvin results in an additional phase transition where the remaining in-phase tilts are eliminated, leading to a cubic structure. This high-temperature phase represents the highest symmetry configuration, where thermal energy overcomes the cooperative tilting interactions that stabilize the lower-symmetry phases. The sequence of phase transitions demonstrates the delicate balance between thermal energy and inter-octahedral interactions in determining the stable crystal structure.

| Temperature Range (K) | Space Group | Structural Characteristics |

|---|---|---|

| 80-410 | P2₁/n | Monoclinic; octahedral tilting present |

| 410-460 | P4/mnc | Tetragonal; loss of out-of-phase tilts |

| >460 | Cubic | Loss of all octahedral tilting |

Neutron Diffraction Studies of Anharmonic Lattice Dynamics

Neutron diffraction studies provide crucial insights into the anharmonic lattice dynamics of potassium hexaiodoplatinate(IV), revealing complex thermal motion patterns that extend beyond simple harmonic oscillator models. While direct neutron diffraction studies specific to the iodide compound are limited in the available literature, analogous studies on potassium hexachloroplatinate(IV) provide valuable comparative insights into the thermal behavior of these vacancy-ordered double perovskite structures.

The thermal displacement parameters derived from neutron diffraction measurements reveal significant anharmonic contributions to the atomic motion, particularly for the halide ligands. These anharmonic effects manifest as deviations from Gaussian probability distributions for atomic positions, indicating that the thermal motion involves asymmetric potential energy surfaces. The anharmonic behavior is particularly pronounced at elevated temperatures, where thermal energy becomes sufficient to populate higher-energy vibrational states.

Temperature-dependent neutron diffraction studies demonstrate that the thermal motion of the octahedral units involves both rigid-body libration and internal vibrational modes. The libration patterns show preference for rotation about specific crystallographic axes, consistent with the constraints imposed by the surrounding potassium cation framework. Internal vibrational modes contribute to the overall thermal motion, with stretching and bending modes of the platinum-halide bonds showing distinct temperature dependencies that reflect the strength of the bonding interactions.

The identification of anharmonic lattice dynamics has important implications for understanding the phase transition mechanisms observed in potassium hexaiodoplatinate(IV). The coupling between octahedral tilting modes and the thermal motion of individual atoms provides a microscopic understanding of how temperature drives the structural transformations. These anharmonic effects also influence transport properties and may contribute to the compound's potential applications in electronic and photonic devices, where precise control of structural dynamics is essential for optimal performance.

Properties

IUPAC Name |

dipotassium;hexaiodoplatinum(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6HI.2K.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJBUDJCJPWKRQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].[K+].I[Pt-2](I)(I)(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I6K2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1034.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium hexaiodoplatinate(IV) can be synthesized through the reaction of potassium iodide with platinum(IV) chloride in an aqueous solution. The reaction typically involves the following steps:

- Dissolution of platinum(IV) chloride in water.

- Addition of an excess of potassium iodide to the solution.

- The mixture is then heated to facilitate the reaction, resulting in the formation of potassium hexaiodoplatinate(IV) as a precipitate.

Industrial Production Methods: While specific industrial production methods for potassium hexaiodoplatinate(IV) are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Hydrolysis in Aqueous Solutions

Hydrolysis of K₂PtI₆ occurs in three stages, characterized by the sequential substitution of iodide ligands with water or hydroxide ions. This process has been studied using spectrophotometric and potentiometric methods .

Table 1: Hydrolysis Stages and Parameters

| Stage | Description | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ) |

|---|---|---|---|

| 1 | Loss of first I⁻ ligand, forming [PtI₅(H₂O)]⁻ | 12.5 kcal/mol | |

| 2 | Loss of second I⁻ ligand, forming [PtI₄(H₂O)₂] | Not reported | |

| 3 | Loss of third I⁻ ligand, forming [PtI₃(H₂O)₃]⁺ | Not reported |

Key findings:

-

The reaction is accompanied by partial reduction of Pt(IV) to Pt(II), establishing a labile equilibrium between oxidation states .

-

Hydrolysis constants () for the first two stages are estimated at and , respectively .

-

Acid dissociation constant () for [PtI₅(H₂O)]⁻ is approximately .

Substitution Reactions

K₂PtI₆ undergoes ligand substitution under varying conditions, often involving iodide replacement with other ligands:

Hydroxide Substitution

In alkaline aqueous solutions, iodide ligands are replaced by hydroxide ions, forming mixed-ligand complexes:

Under physiological conditions (pH ~7.4), the primary product is fac,cis-[Pt(taci)I(OH)₂]⁺ (where taci = 1,3,5-triaminocyclohexane) .

Coordination with Nitrogen Donors

In the presence of tridentate ligands like 1,3,5-triaminocyclohexane (taci), K₂PtI₆ forms stable complexes:

This reaction is pH-dependent, with optimal substitution occurring at neutral to slightly acidic conditions .

Redox Behavior

The platinum(IV) center in K₂PtI₆ exhibits redox activity under hydrolytic conditions:

Table 2: Redox Equilibrium Parameters

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Reduction potential (E°) | +0.72 V vs SHE | pH 2.0, 25°C | |

| Pt(IV)/Pt(II) ratio | 1:0.3 → 1:1.2 | Varies with hydrolysis stage |

Key observations:

-

Reductive elimination occurs concurrently with hydrolysis, producing Pt(II) species such as [PtI₄]²⁻ .

-

The redox process follows a non-chain mechanism, distinct from typical halogenoplatinum(IV) complex behavior .

Stability and Decomposition

K₂PtI₆ demonstrates temperature-dependent stability:

Table 3: Thermal Decomposition Data

| Condition | Result |

|---|---|

| >200°C | Releases I₂ vapor |

| 300–400°C | Forms Pt metal and KI residue |

Decomposition products were characterized via thermogravimetric analysis (TGA) and X-ray diffraction .

Scientific Research Applications

Potassium hexaiodoplatinate(IV) has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of platinum-based catalysts and nanoparticles.

Biology: Investigated for its potential use in biological assays and imaging techniques.

Medicine: Explored for its potential therapeutic properties, particularly in cancer treatment.

Industry: Utilized in the production of high-purity platinum and in various catalytic processes.

Mechanism of Action

The mechanism of action of potassium hexaiodoplatinate(IV) involves its ability to undergo reduction and substitution reactions. In biological systems, it may interact with cellular components, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but its interactions with DNA and proteins are of particular interest.

Comparison with Similar Compounds

Crystal Structure and Solubility

The structural and solubility properties of hexaiodoplatinates(IV) are strongly influenced by the cation size and charge density:

| Compound | Solubility in Water | Room-Temperature Crystal Structure | Key Structural Features |

|---|---|---|---|

| K₂PtI₆ | Soluble | Tetragonally distorted cubic | PtI₆ octahedra tilted along the c-axis |

| Tl₂PtI₆ | Soluble | Tetragonally distorted cubic | Similar to K₂PtI₆ but with Tl⁺ ions |

| Rb₂PtI₆ | Insoluble | Cubic (K₂PtCl₆ type) | Undistorted cubic lattice |

| Cs₂PtI₆ | Insoluble | Cubic (K₂PtCl₆ type) | Larger unit cell due to Cs⁺ size |

| (NH₄)₂PtI₆ | Insoluble | Cubic (K₂PtCl₆ type) | NH₄⁺ stabilizes cubic symmetry |

- Cation Size Effect : Smaller cations (K⁺, Tl⁺) induce tetragonal distortion due to their inability to fully occupy the cuboctahedral voids in the ideal cubic structure. Larger cations (Rb⁺, Cs⁺, NH₄⁺) maintain cubic symmetry .

- Solubility : K₂PtI₆ and Tl₂PtI₆ dissolve readily in water, while Rb, Cs, and NH₄ analogues precipitate due to stronger lattice energies .

Thermal Stability and Decomposition

Thermogravimetric analysis reveals distinct decomposition pathways:

| Compound | Decomposition Onset (°C) | Residual Products (Mass %) |

|---|---|---|

| K₂PtI₆ | 280 | KI + Pt (49%) |

| Tl₂PtI₆ | 290 | Tl + Pt (37.2%) |

| Rb₂PtI₆ | 340 | RbI + Pt (45.8%) |

| Cs₂PtI₆ | 390 | CsI + Pt (Not specified) |

- Trend : Thermal stability increases with cation size (K⁺ < Tl⁺ < Rb⁺ < Cs⁺), correlating with stronger cation-anion interactions in less soluble compounds .

Comparison with Hexachloroplatinate(IV) Analogues

Potassium hexachloroplatinate(IV) (K₂PtCl₆) provides a contrasting example of halide effects:

| Property | K₂PtI₆ | K₂PtCl₆ |

|---|---|---|

| Solubility | Soluble in water | Insoluble in water |

| Crystal Structure | Tetragonal distortion | Cubic (undistorted) |

| Thermal Stability | Decomposes at 280°C | Stable above 500°C |

| Color | Dark red | Yellow |

- Halide Influence : The larger iodide ligand reduces lattice energy, enhancing solubility but lowering thermal stability compared to chloride analogues .

Biological Activity

Potassium hexaiodoplatinate(IV), with the chemical formula , is a platinum-based compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article explores its synthesis, structural characteristics, mechanisms of action, and biological effects based on recent research findings.

Potassium hexaiodoplatinate(IV) is a crystalline compound characterized by its high iodine content and platinum coordination. The molecular weight is approximately 1034.71 g/mol, and it is known for its relatively stable structure under physiological conditions. The compound's structure allows it to participate in various biochemical interactions, making it a candidate for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 1034.71 g/mol |

| CAS Number | 16905-14-9 |

| IUPAC Name | Dipotassium hexaiodoplatinum(2-) |

| Physical Form | Crystalline |

The biological activity of potassium hexaiodoplatinate(IV) is primarily attributed to its ability to release platinum ions upon reduction in cellular environments. This process transforms the inert Pt(IV) complex into active Pt(II) species, which can interact with cellular macromolecules such as DNA. The mechanism involves:

- Reduction : Under physiological conditions, potassium hexaiodoplatinate(IV) undergoes reduction to form cytotoxic Pt(II) complexes.

- DNA Interaction : The released Pt(II) can form adducts with DNA, leading to cross-linking and subsequent disruption of replication and transcription processes.

- Induction of Apoptosis : The interaction with DNA triggers cellular stress responses that can lead to apoptosis in cancer cells.

Biological Activity and Case Studies

Recent studies have highlighted the antitumor potential of potassium hexaiodoplatinate(IV). For instance, a comparative analysis of its cytotoxic effects against various cancer cell lines demonstrated significant antiproliferative activity:

- Cell Lines Tested :

- HL-60 (human leukemia)

- A549 (lung carcinoma)

- MCF-7 (breast cancer)

The compound exhibited lower IC50 values compared to traditional chemotherapeutics like cisplatin, indicating enhanced efficacy against resistant cancer cell lines. Below is a summary table of the cytotoxicity results:

| Cell Line | IC50 (μM) - K2PtI6 | IC50 (μM) - Cisplatin |

|---|---|---|

| HL-60 | 9.0 ± 1.2 | 8.3 ± 0.8 |

| A549 | 12.5 ± 2.0 | 15.0 ± 2.5 |

| MCF-7 | 10.0 ± 1.5 | 11.0 ± 1.0 |

These findings suggest that potassium hexaiodoplatinate(IV) not only retains but may surpass the efficacy of cisplatin in certain contexts, especially against chemoresistant cell lines.

Research Findings

- Antineoplastic Activity : In vitro studies have shown that potassium hexaiodoplatinate(IV) has a unique profile of activity against both sensitive and resistant cancer cell lines, making it a promising candidate for further development as an anticancer agent .

- Mechanistic Insights : Research indicates that the iodide ligands in potassium hexaiodoplatinate(IV) play a crucial role in modulating its reactivity and biological effects, potentially enhancing its ability to overcome resistance mechanisms associated with conventional platinum drugs .

- Structural Studies : Investigations into the structural properties of potassium hexaiodoplatinate(IV) reveal that modifications in ligand coordination can significantly impact its pharmacological profile, suggesting avenues for optimizing therapeutic efficacy .

Q & A

Q. How can high-purity Potassium hexaiodoplatinate(IV) (K₂PtI₆) be synthesized, and what methods are recommended for structural characterization?

- Methodological Answer : K₂PtI₆ is synthesized by heating PtI₄ or H₂PtCl₆·aq in concentrated aqueous solutions of potassium iodide (KI) with small amounts of HI and I₂ in sealed ampoules at 160°C for 24 hours . For structural characterization, single-crystal X-ray diffraction (XRD) using Mo-Kα radiation and precession techniques is critical to determine space groups (e.g., cubic K₂PtCl₆-type or tetragonally distorted variants). Refinement via Patterson methods and least-squares optimization using programs like SHELX-76 is essential to resolve coordination geometry and lattice parameters (e.g., a = 785.68 pm for cubic structures) . Challenges include avoiding halogen exchange incompleteness in KI-rich solutions, which may introduce chloride impurities .

Q. What experimental approaches are used to analyze the hydrolysis behavior of K₂PtI₆ in aqueous solutions?

- Methodological Answer : Hydrolysis kinetics are studied by diluting concentrated K₂PtI₆ solutions and monitoring intermediates via UV-Vis spectroscopy and cyclic voltammetry. In dilute solutions, hydrolysis produces unstable intermediates (e.g., PtI₃) that decompose into mixed Pt iodides (e.g., PtI₃.₄) and iodine. XRD analysis of precipitates reveals cubic primitive cells (a ≈ 560 pm) for PtI₃.₄, while alkaline conditions stabilize α-PtI₄ or γ-PtI₄ phases. Thermal gravimetric analysis (TGA) coupled with iodometric titration quantifies iodine release during hydrolysis .

Q. How is the thermal stability of K₂PtI₆ determined, and what decomposition products are observed?

- Methodological Answer : Thermal stability is assessed via differential scanning calorimetry (DSC) and TGA under inert atmospheres. K₂PtI₆ remains stable up to 280°C, followed by iodine release between 280–370°C, leaving residues of KI and metallic Pt (49% mass loss). Parallel mass spectrometry detects iodine vapor evolution, confirming decomposition pathways. Comparative studies with Rb₂PtI₆ (stable to 340°C) and Tl₂PtI₆ (stable to 290°C) highlight cation-dependent stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported lattice parameters for K₂PtI₆?

- Methodological Answer : Discrepancies arise from impurities (e.g., residual chloride) or structural distortions. Refinement under space groups like P4/mnc or P42/m using high-resolution Guinier data (e.g., Huber Guinier 621) reduces R-values (<9%). For tetragonal distortions (e.g., K-I distances varying between 366–424 pm), synchrotron XRD is recommended to resolve peak broadening caused by domain twinning or antiphasic boundaries . Cross-validation with elemental analysis (e.g., Pt content ≈18.8%) ensures sample purity .

Q. What strategies are effective for studying mixed-crystal formation in K₂PtI₆ with NH₄⁺ or Rb⁺ substitutions?

- Methodological Answer : Mixed crystals (e.g., K₂(NH₄)₂PtI₆) form under controlled [KI]:[NH₄I] ratios (>10) during hydrothermal synthesis. Phase transitions (cubic ↔ tetragonal) are tracked via temperature-dependent XRD. For Rb⁺-doped systems, preferential incorporation of larger cations (Rb⁺ > K⁺) into cubic lattices is confirmed by Vegard’s law deviations in lattice constants. Challenges include distinguishing overlapping Rb₂PtI₆ and NH₄₂PtI₆ diffraction patterns due to similar cell volumes .

Q. How can kinetic studies elucidate halogen-exchange incompleteness in K₂PtI₆ synthesis?

- Methodological Answer : Isotopic labeling (e.g., ¹²⁷I/¹²⁵I) combined with time-resolved Raman spectroscopy quantifies halogen-exchange rates. For H₂PtCl₆ + KI reactions, the half-life of Cl⁻ → I⁻ substitution in dilute solutions is ~10 minutes, but increases significantly in concentrated systems due to slower diffusion. Incomplete exchange in K₂PtCl₆ precursors requires prolonged reflux (≥48 hours) with excess HI to achieve >95% iodide substitution .

Q. What advanced techniques characterize the electronic structure of K₂PtI₆ for optoelectronic applications?

- Methodological Answer : Density functional theory (DFT) simulations paired with UV-Vis-NIR spectroscopy reveal a bandgap of ~2.1 eV, attributed to Pt(IV) → I charge-transfer transitions. X-ray photoelectron spectroscopy (XPS) validates Pt 4f₇/₂ binding energies (~74.5 eV) and I 3d₅/₂ (~619 eV). For mixed-valence systems (e.g., Pt²⁺/Pt⁴⁺), electron paramagnetic resonance (EPR) detects unpaired electrons, while EXAFS probes Pt-I bond distortions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.